molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

Cat. No.: B13550398
M. Wt: 288.61 g/mol
InChI Key: PXAWTGLOBKHHBS-UHFFFAOYSA-N
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Description

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride is a chemical compound known for its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.

Scientific Research Applications

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
  • 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
  • 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride

Uniqueness

The uniqueness of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride lies in its bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H

InChI Key

PXAWTGLOBKHHBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl

Origin of Product

United States

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